Cefcapène pivoxil chlorhydrate

Vue d'ensemble

Description

Cefcapene pivoxil hydrochloride is the pivaloyl oxygen methyl ester of cefcapene . It is a third-generation cephalosporin antibiotic that exhibits potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus, and Gram-negative bacteria .

Synthesis Analysis

Cefcapene pivoxil monohydrochloride monohydrate, a broad-spectrum third-generation cephalosporin for oral administration, was prepared by reacting three centers of 7 beta-amino-3- (hydroxymethyl)cephalosporinic acid (7-HACA), derived from 7 beta-aminocephalosporanic acid . Another synthesis method involves adding Boc S-1108 (II) 100.0g (0.15mol), methyl alcohol 1L and ethyl sulfonic acid 38.6mL (0.30mol) in the 3L reaction flask, stirring at 20 ℃ for 16 hours .

Molecular Structure Analysis

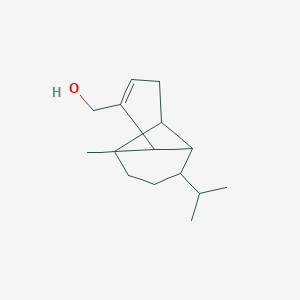

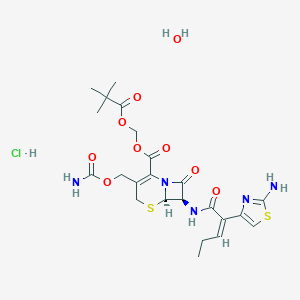

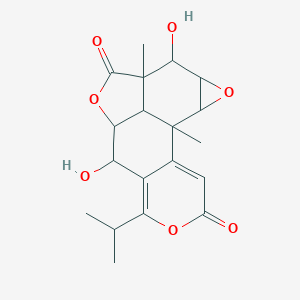

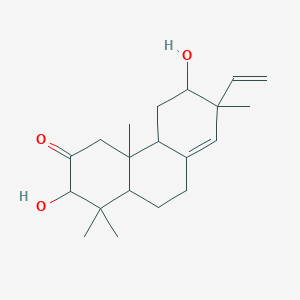

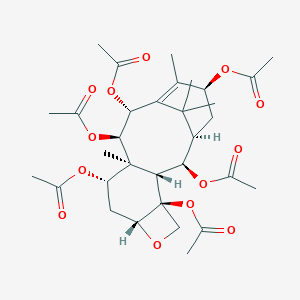

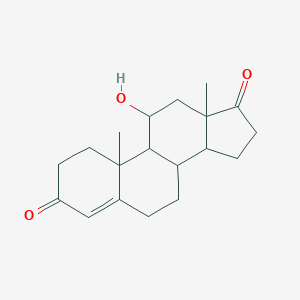

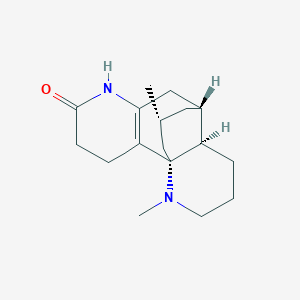

The molecular formula of Cefcapene pivoxil hydrochloride is C23H30ClN5O8S2 . The average mass is 604.096 Da and the monoisotopic mass is 603.122437 Da .

Chemical Reactions Analysis

Cefcapene pivoxil, similar to other cephalosporins, was subjected to stress conditions of degradation in aqueous solutions including hydrolysis, oxidation, and thermal degradation .

Physical and Chemical Properties Analysis

Cefcapene pivoxil hydrochloride is a very slightly yellow crystalline powder of white, with a special odor, bitter in the mouth . It is easily dissolved in N, N dimethyl formamide and methanol, slightly soluble in ethanol, and hardly water-soluble . Cefcapene pivoxil hydrochloride is non-hygroscopic .

Applications De Recherche Scientifique

Cefcapène Pivoxil chlorhydrate : Analyse complète des applications de la recherche scientifique : Le this compound, également connu sous le nom de monohydrate de this compound, est un antibiotique céphalosporine oral de troisième génération. Ses applications en recherche scientifique couvrent divers domaines en raison de son activité antibactérienne à large spectre. Voici des sections détaillées axées sur des applications uniques déduites de la recherche scientifique :

Études d’efficacité antibiotique

Des recherches ont été menées pour évaluer l’efficacité du cefcapène pivoxil dans le traitement des infections. Par exemple, une étude a comparé l’efficacité et l’innocuité du cefcapène pivoxil à celles d’autres antibiotiques dans le traitement des infections des voies respiratoires supérieures chez les enfants .

Analyse pharmacocinétique

Les propriétés pharmacocinétiques du cefcapène pivoxil ont été largement étudiées. Des méthodes de chromatographie liquide-spectrométrie de masse (CL-SM) ont été mises au point pour déterminer les concentrations d’acide cefcapène dans l’urine, ce qui aide les études pharmacocinétiques .

Recherche sur la stabilité et la dégradation

Des méthodes d’indication de la stabilité, telles que la chromatographie liquide haute performance (CLHP), sont utilisées pour déterminer la stabilité du cefcapène pivoxil, ce qui est crucial pour son utilisation et son stockage efficaces .

Évaluation de la pratique clinique

Des études ont été menées pour évaluer l’utilisation pratique du cefcapène pivoxil en milieu clinique, en examinant les tendances de prescription et les durées d’administration .

Essais cliniques comparatifs

Le cefcapène pivoxil a été comparé à d’autres antibiotiques dans des essais cliniques pour évaluer son efficacité dans le traitement des infections chroniques des voies respiratoires .

Mécanisme D'action

Target of Action

Cefcapene pivoxil hydrochloride, also known as Cefcapene pivoxil hydrochloride monohydrate, is a cephem antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .

Mode of Action

Cefcapene pivoxil hydrochloride shows antibacterial effects by inhibiting the synthesis of the bacterial cell wall . It binds to and inactivates the PBPs, thereby disrupting the cell wall assembly and reshaping processes . This disruption in the cell wall integrity leads to bacterial cell death.

Pharmacokinetics

It is absorbed from the gastrointestinal tract and hydrolyzed to its active form, cefcapene, by esterases . The absolute bioavailability of Cefcapene pivoxil hydrochloride is approximately 14-16%

Result of Action

The primary result of Cefcapene pivoxil hydrochloride’s action is the death of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, the drug causes the bacterial cells to become structurally weak, leading to cell lysis and death . This results in the clearance of the bacterial infection.

Action Environment

The action of Cefcapene pivoxil hydrochloride can be influenced by various environmental factors. For instance, the absorption of the drug can be affected by the presence of food in the gastrointestinal tract . Additionally, the drug’s efficacy can be influenced by the specific strain of bacteria and their resistance mechanisms.

Safety and Hazards

Orientations Futures

Cefcapene pivoxil hydrochloride is currently being used in clinical settings. For adults, the typical dosage is 100mg (titer) taken orally three times daily after meals . The dosage may be adjusted according to the patient’s disease, age, and symptoms. If the effect is insufficient, the dosage may be increased to 150mg (titer) taken orally three times daily after meals .

Analyse Biochimique

Biochemical Properties

Cefcapene pivoxil hydrochloride plays a crucial role in biochemical reactions by targeting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division . By binding to and inactivating these PBPs, cefcapene pivoxil hydrochloride inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death.

Cellular Effects

Cefcapene pivoxil hydrochloride exerts significant effects on various types of cells and cellular processes. It primarily affects bacterial cells by inhibiting cell wall synthesis, which is essential for their survival. This inhibition disrupts cell function, leading to cell death. Additionally, cefcapene pivoxil hydrochloride has been shown to influence cell signaling pathways and gene expression in bacteria, further contributing to its antibacterial effects . In mammalian cells, the compound is generally well-tolerated, but high doses can lead to adverse effects such as muscle pain and elevated levels of creatine kinase .

Molecular Mechanism

The molecular mechanism of action of cefcapene pivoxil hydrochloride involves binding to and inactivating penicillin-binding proteins (PBPs) on the bacterial cell wall. This binding prevents the cross-linking of peptidoglycan chains, which is a critical step in bacterial cell wall synthesis. As a result, the bacterial cell wall becomes weak and unable to withstand osmotic pressure, leading to cell lysis and death . Additionally, cefcapene pivoxil hydrochloride is resistant to β-lactamase enzymes produced by some bacteria, which enhances its efficacy against β-lactamase-producing strains .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cefcapene pivoxil hydrochloride have been observed to change over time. The compound is stable under specific storage conditions but can degrade when exposed to moisture or high temperatures . In in vitro and in vivo studies, cefcapene pivoxil hydrochloride has shown consistent antibacterial activity over short-term treatments. Long-term exposure can lead to the development of bacterial resistance, reducing its effectiveness . Additionally, the compound’s stability and degradation can impact its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of cefcapene pivoxil hydrochloride vary with different dosages in animal models. Studies have shown that at therapeutic doses, the compound effectively eradicates bacterial infections without causing significant adverse effects . At higher doses, cefcapene pivoxil hydrochloride can lead to toxic effects such as muscle damage and elevated levels of creatine kinase . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

Cefcapene pivoxil hydrochloride is metabolized in the body to its active form, cefcapene. This conversion involves hydrolysis of the pivalate ester group . The active form, cefcapene, is then further metabolized and excreted primarily through the kidneys. The compound interacts with various enzymes and cofactors involved in its metabolism, including esterases that catalyze the hydrolysis reaction . These metabolic pathways ensure the efficient conversion and elimination of the compound from the body.

Transport and Distribution

Cefcapene pivoxil hydrochloride is transported and distributed within cells and tissues through various mechanisms. After oral administration, the compound is absorbed in the gastrointestinal tract and transported to the bloodstream . It is then distributed to different tissues, including the lungs, kidneys, and urinary tract, where it exerts its antibacterial effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of transporters and binding proteins .

Subcellular Localization

The subcellular localization of cefcapene pivoxil hydrochloride is primarily within the bacterial cell wall, where it interacts with penicillin-binding proteins (PBPs). This localization is crucial for its antibacterial activity, as it allows the compound to effectively inhibit cell wall synthesis . In mammalian cells, cefcapene pivoxil hydrochloride does not have a specific subcellular target, and its activity is mainly limited to extracellular spaces.

Propriétés

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O8S2.ClH.H2O/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H;1H2/b12-6-;;/t14-,18-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXIJPQYUCFVAL-XRLCNELCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClN5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147816-24-8 | |

| Record name | S 1108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147816248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFCAPENE PIVOXIL HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V16A6AYI9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cefcapene pivoxil hydrochloride exert its antibacterial effect?

A1: Cefcapene, the active metabolite of cefcapene pivoxil hydrochloride, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, , ] This binding disrupts the cross-linking of peptidoglycans, leading to bacterial cell wall instability and eventual cell death. [, ]

Q2: What is the molecular formula and weight of cefcapene pivoxil hydrochloride?

A2: The molecular formula of cefcapene pivoxil hydrochloride is C23H29N5O9S2 • HCl. Its molecular weight is 604.11 g/mol. [, , ]

Q3: Is there any spectroscopic data available for cefcapene pivoxil hydrochloride?

A3: While the provided abstracts don't detail specific spectroscopic data, various analytical methods are employed to characterize and quantify cefcapene pivoxil hydrochloride. These include high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS/MS). [, , , ]

Q4: What strategies are employed to improve the solubility and bioavailability of cefcapene pivoxil hydrochloride?

A5: Research focuses on optimizing formulations to improve dissolution rates and bioavailability. One study utilized fine granules coated with a hydrophobic substance, potentially improving water affinity and suspension characteristics. [] Another study explored cefcapene pivoxil hydrochloride's absorption mechanism in Caco-2 and rat intestine models, suggesting good oral absorption in humans. []

Q5: What is the pharmacokinetic profile of cefcapene pivoxil hydrochloride?

A6: Studies in healthy Korean subjects revealed that cefcapene pivoxil hydrochloride exhibits linear pharmacokinetics within a dose range of 100-200 mg. The median time to reach peak plasma concentration (Tmax) was observed between 1.5 to 2.0 hours. [] The drug undergoes significant metabolism, with approximately 31.5% to 42.9% excreted unchanged in urine. []

Q6: Does food intake affect the pharmacokinetics of cefcapene pivoxil hydrochloride?

A7: While the abstracts lack specific details on food interactions, one study explored the pharmacokinetics of cefcapene pivoxil hydrochloride alongside loxoprofen when administered before, during, or after enteral tube feeding. [] This suggests a potential need to consider food intake in clinical settings.

Q7: What types of infections has cefcapene pivoxil hydrochloride been studied for?

A8: Research indicates cefcapene pivoxil hydrochloride's efficacy in treating various bacterial infections. Clinical trials demonstrate its effectiveness against acute bacterial infections, including respiratory tract infections and urinary tract infections. [, ] Furthermore, case reports suggest potential applications in treating perioral dermatitis associated with specific bacteria, palmoplantar pustulosis with pustulotic arthro-osteitis, and even intraventricular brain abscesses. [, , ]

Q8: Are there known resistance mechanisms to cefcapene?

A9: While specific resistance mechanisms aren't detailed in the abstracts, cefcapene, like other beta-lactam antibiotics, is susceptible to resistance mediated by beta-lactamases. [] Additionally, alterations in PBPs can also contribute to resistance. []

Q9: Does cefcapene pivoxil hydrochloride interact with other medications?

A11: One study investigated the impact of co-administering cefcapene pivoxil hydrochloride with gastrointestinal drugs like famotidine, dried aluminum hydroxide gel, and teprenone. [] The findings suggest these specific gastrointestinal drugs do not significantly affect the drug's absorption.

Q10: What analytical techniques are employed to measure cefcapene pivoxil hydrochloride in biological samples?

A12: The primary analytical method discussed is high-performance liquid chromatography (HPLC) often coupled with UV detection or tandem mass spectrometry (LC-MS/MS). [, , ] These methods offer the sensitivity and specificity needed for pharmacokinetic studies and drug monitoring.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B211562.png)